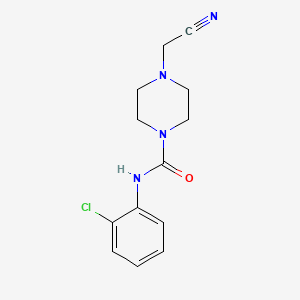![molecular formula C13H14ClN3O B7560107 3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole](/img/structure/B7560107.png)
3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole, also known as CPPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPPO has been found to exhibit various biochemical and physiological effects, making it a valuable tool for investigating different biological processes.
Wirkmechanismus
3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole is a specific and sensitive probe for detecting ROS due to its unique chemical structure. The oxadiazole ring in this compound undergoes a reaction with ROS, leading to the formation of a fluorescent product. The intensity of the fluorescence signal is directly proportional to the concentration of ROS in the biological sample.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including antioxidant activity and neuroprotective effects. This compound has been shown to inhibit lipid peroxidation and protect against oxidative stress-induced cell death in various cell types. Additionally, this compound has been found to protect against neurotoxicity induced by glutamate and beta-amyloid, which are implicated in neurodegenerative disorders such as Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole is its high specificity and sensitivity for detecting ROS in biological samples. This compound has been found to be more sensitive than other commonly used ROS probes, such as dihydroethidium and dichlorodihydrofluorescein. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for investigating ROS-related biological processes. However, this compound has some limitations, including its potential toxicity at high concentrations and its limited stability in aqueous solutions.
Zukünftige Richtungen
3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole has significant potential for future research in various fields, including neuroscience, cancer biology, and immunology. Some potential future directions for this compound research include the development of new this compound derivatives with improved stability and specificity for detecting specific ROS species. Additionally, this compound could be used in combination with other probes to investigate the complex interplay between different ROS species in biological systems. Finally, this compound could be used in vivo to investigate the role of ROS in various diseases and to develop new therapeutic strategies for targeting ROS-related pathologies.
Synthesemethoden
3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole can be synthesized through a multistep reaction involving the condensation of 2-chlorobenzaldehyde with pyrrolidine and subsequent cyclization with nitrous acid. The final product is purified through recrystallization and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
3-[(2-Chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole has been extensively used as a fluorescent probe for detecting reactive oxygen species (ROS) in biological systems. ROS are highly reactive molecules that play a crucial role in various physiological processes, including cell signaling and immune response. However, excessive ROS production can lead to oxidative stress, which is associated with various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
3-[(2-chlorophenyl)methyl]-5-pyrrolidin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O/c14-11-4-2-1-3-9(11)7-12-16-13(18-17-12)10-5-6-15-8-10/h1-4,10,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTNGDYCOGVGQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NC(=NO2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[Methyl(pyrazin-2-yl)amino]methyl]benzonitrile](/img/structure/B7560035.png)
![N-[2-(3-fluorophenyl)pyrimidin-5-yl]-1-phenyl-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B7560040.png)

![2-[Butan-2-yl(pyridine-3-carbonyl)amino]acetic acid](/img/structure/B7560064.png)

![3-[Cyclopropyl-[(2-methoxyphenyl)methyl]amino]propanoic acid](/img/structure/B7560067.png)
![2-[Butan-2-yl-(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]acetic acid](/img/structure/B7560074.png)
![5-[2-methoxyethyl(methyl)sulfamoyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7560093.png)

![5-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560120.png)
![3-[[(5-Bromothiophen-3-yl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7560123.png)
![2-Methyl-3-[(1-methylsulfonylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7560131.png)
![3-[2-(Cyclohexen-1-yl)ethylamino]pyrazine-2-carbonitrile](/img/structure/B7560132.png)
![1-[(E)-3-chloroprop-2-enyl]-4-phenylpiperidine-4-carboxylic acid](/img/structure/B7560137.png)